Atto 425-NHS ester
Overview
Description
Synthesis Analysis
The synthesis of Atto 425-NHS ester and other N-hydroxysuccinimide (NHS) esters involves a coupling reaction with carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent. This process is a cornerstone in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials. Recent advancements have introduced more efficient strategies for preparing these esters, expanding their utility and application range in scientific research (Barré et al., 2016).
Molecular Structure Analysis
The structure of Atto 425-NHS ester, characterized by Fourier transform infrared spectra and nuclear magnetic resonance analysis, indicates the presence of characteristic ester absorption peaks. These analyses confirm the esterification degree and provide insights into the molecular interactions and stability of the compound under various conditions, as demonstrated in the synthesis and analysis of related NHS esters (Yang et al., 2017).
Chemical Reactions and Properties
Atto 425-NHS ester participates in a range of chemical reactions, primarily targeting the amino groups of biomolecules for conjugation. This reactivity is essential for the attachment of fluorescent labels to proteins and other targets. NHS esters, including Atto 425-NHS, react under mild conditions, offering a versatile tool for the development of fluorescent probes and the study of biomolecular functions (Nanda & Lorsch, 2014).
Physical Properties Analysis
The physical properties of Atto 425-NHS ester, such as solubility, stability, and fluorescence characteristics, are crucial for its application in biological assays. These properties are determined by the ester's molecular structure and influence its performance in various experimental conditions. Understanding these properties is essential for optimizing the use of Atto 425-NHS ester in research and diagnostic applications.
Chemical Properties Analysis
The chemical properties of Atto 425-NHS ester, including its reactivity with amines, stability in aqueous solutions, and resistance to photobleaching, define its utility in bioconjugation processes. Studies on similar NHS esters highlight the importance of these properties in the success of biochemical and cell biology experiments, ensuring that fluorescent labels remain attached and active under experimental conditions (Ward et al., 2017).
Scientific Research Applications
Bioconjugation Techniques
Atto 425-NHS ester is primarily used in various bioconjugation techniques. It is instrumental in protein labeling with fluorescent dyes and enzymes, significantly contributing to the advancement of biomolecular research. This application is crucial for understanding protein interactions and functions in complex biological systems (Klykov & Weller, 2015).
Surface Activation for Microarrays and Nanoparticles
The compound is also used for surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This usage is essential in the development of diagnostic tools and in facilitating the study of interactions at the molecular level (Cheng et al., 2007).
Protein and Peptide Chemistry
In protein and peptide chemistry, Atto 425-NHS ester plays a pivotal role. It is used in the chemical synthesis of peptides, providing a method for creating complex molecules that can be used in research and drug development (Barré et al., 2016).
Functionalization of Materials and Polymers
Atto 425-NHS ester is utilized in the functionalization of materials and polymers. This application is significant in the creation of specialized materials with unique properties for use in various scientific fields, including biotechnology and materials science (Orski et al., 2010).
Protein Labeling and Analysis
It is used for site-specific protein labeling, which is critical for clarifying mechanisms in molecular biology and biochemistry. This application enables the detailed study of protein structures and functions, enhancing our understanding of biological processes (Dempsey et al., 2018).
Optimization of Coupling Conditions in Biochemical Reactions
Atto 425-NHS ester is involved in optimizing coupling conditions in various biochemical reactions. This role is crucial for improving the efficiency and specificity of biochemical assays and techniques (Tournier et al., 1998).
Safety And Hazards
Atto 425-NHS ester is potentially harmful5. Prolonged or repeated exposure should be avoided5. After handling, it is recommended to wash thoroughly5. If eye or skin contact occurs, wash the affected area with water for 15 minutes and seek medical advice5. If inhaled, move the individual to fresh air and seek medical advice5. If swallowed, seek medical advice5.
Future Directions
Atto 425-NHS ester is used in the development of bifunctional fluorescent, inorganic micro-particles (Zeolite L crystals) designed for targeting or imaging multiple components6. It reacts with amino groups or amine-modified oligonucleotides to form a stable amine bond6. This makes it a promising tool for future applications in bioimaging and diagnostics6.
Please note that this information is based on the available resources and may not include the most recent findings or developments.
properties
IUPAC Name |
ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQEMDTFPYCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583415 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atto 425-NHS ester | |
CAS RN |
892156-28-4 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.